SB-590885
Overview
Description
SB-590885 is a potent and selective inhibitor of the B-Raf kinase, a key component in the mitogen-activated protein kinase (MAPK) pathway. This compound has shown significant promise in cancer research, particularly in targeting melanoma and other cancers with the B-Raf V600E mutation .
Preparation Methods
The synthesis of SB-590885 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazole ring, followed by the attachment of a pyridine ring and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
SB-590885 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-590885 has a wide range of scientific research applications:
Cancer Research: It is used to inhibit the growth of melanoma and other cancers with the B-Raf V600E mutation. .
Disease Modeling: It is used to study the effects of B-Raf inhibition in various disease models, including cardiac hypertrophy and lung adenocarcinoma
Stem Cell Research: It is used to maintain naive human pluripotent stem cells and in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells
Mechanism of Action
SB-590885 exerts its effects by selectively inhibiting the B-Raf kinase. It binds to the ATP-binding domain of B-Raf, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This inhibition leads to reduced cell proliferation and tumor growth in cells with the B-Raf V600E mutation .
Comparison with Similar Compounds
SB-590885 is unique in its high selectivity for B-Raf over other kinases. Similar compounds include:
Vemurafenib: Another B-Raf inhibitor used in cancer treatment.
Dabrafenib: A B-Raf inhibitor with a similar mechanism of action.
PLX4032: A compound with high selectivity for B-Raf V600E.
Compared to these compounds, this compound has shown greater selectivity and potency in inhibiting B-Raf, making it a valuable tool in cancer research .
Properties
IUPAC Name |
(NZ)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QLTSDVKISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N\O)/CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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